![molecular formula C6H12ClN3O B1520730 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride CAS No. 1240526-27-5](/img/structure/B1520730.png)
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride
Overview
Description
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride, also known as 2-MOP or 5-methyl-1,2,4-oxadiazol-3-amine, is an organic compound used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 201.6 g/mol. It is used as a reagent in chemical synthesis, as a ligand for metal ions, and as a catalyst in various reactions.
Scientific Research Applications
Synthesis Techniques
A scalable synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrobromide, which closely relates to the chemical , employed a safety-driven synthetic strategy. This process emphasized the selection of thermally stable compounds and applied process safety principles to define optimal reaction parameters. The study highlights the importance of protecting groups in enhancing the thermal stability of intermediates, showcasing advancements in synthetic methodologies for oxadiazole derivatives (Likhite et al., 2016).
Anticancer Applications
Oxadiazole derivatives, including those structurally related to 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride, have shown potential in anticancer research. A study on novel thioxothiazolidin-4-one derivatives, incorporating oxadiazol moieties, demonstrated significant anticancer and antiangiogenic effects in mouse models. These compounds significantly reduced tumor volume and exhibited strong antiangiogenic effects, indicating the therapeutic potential of oxadiazole derivatives in cancer treatment (Chandrappa et al., 2010).
Energetic Material Precursors
The synthesis and characterization of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine highlighted its potential as an energetic material precursor. The compound exhibited intermolecular hydrogen bonds and strong π-interaction, with significant impact sensitivity and friction sensitivity, suggesting its application in the development of energetic materials (Zhu et al., 2021).
Insensitive Energetic Materials
Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized for applications as insensitive energetic materials. These compounds, featuring oxadiazole rings, showed moderate thermal stabilities and were insensitive to impact and friction, indicating their suitability for safer energetic materials (Yu et al., 2017).
Corrosion Inhibition
Oxadiazole derivatives have also been studied for their corrosion inhibition properties. A study investigating synthesized oxadiazole derivatives as agents for controlling mild steel dissolution demonstrated significant inhibition efficiency, highlighting the practical applications of oxadiazole derivatives in materials science (Kalia et al., 2020).
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with various proteins or enzymes that are essential for the survival and replication of these pathogens.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which may allow them to interact with their targets. The interaction with these targets could lead to inhibition or modulation of the target’s function, thereby exerting their therapeutic effects.
Biochemical Pathways
Given the broad anti-infective activity of 1,2,4-oxadiazoles , it can be inferred that these compounds may interfere with several biochemical pathways essential for the survival and replication of pathogens.
Result of Action
Based on the known activities of 1,2,4-oxadiazoles , it can be inferred that this compound may exert anti-infective effects by inhibiting or modulating the function of its targets, leading to the death or reduced replication of the pathogens.
properties
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4-8-5(9-10-4)6(2,3)7;/h7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJLHTSIZAPZSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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